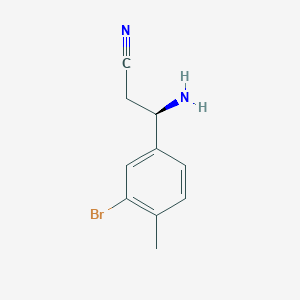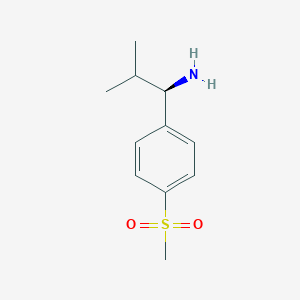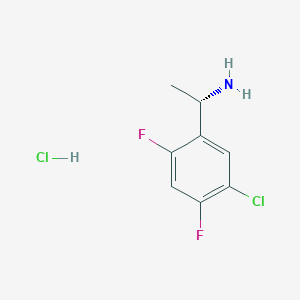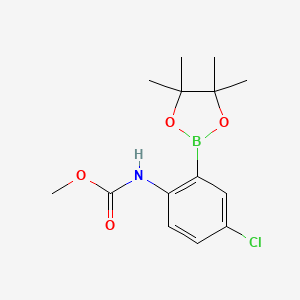![molecular formula C8H6ClFN2 B13054853 5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13054853.png)
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 5th and 4th positions, respectively, and a methyl group at the 1st position of the pyrrolo[2,3-B]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolo[2,3-B]pyridine core structure.
Halogenation: Introduction of chlorine and fluorine atoms at the desired positions using halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.
Methylation: The methyl group is introduced at the 1st position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-B]pyridine derivatives, which can be further explored for their biological activities.
Applications De Recherche Scientifique
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. It can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-5-fluoro-1H-pyrrolo[2,3-B]pyridine
- 5-Fluoro-1H-pyrrolo[3,2-B]pyridine
- 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridine
Uniqueness
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is unique due to the specific positioning of the chlorine, fluorine, and methyl groups, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials.
Propriétés
Formule moléculaire |
C8H6ClFN2 |
|---|---|
Poids moléculaire |
184.60 g/mol |
Nom IUPAC |
5-chloro-4-fluoro-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClFN2/c1-12-3-2-5-7(10)6(9)4-11-8(5)12/h2-4H,1H3 |
Clé InChI |
GROLQZXBXNKBGU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C(C(=CN=C21)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


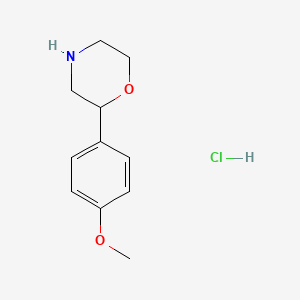
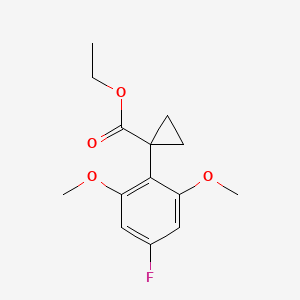
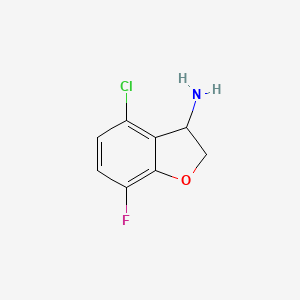

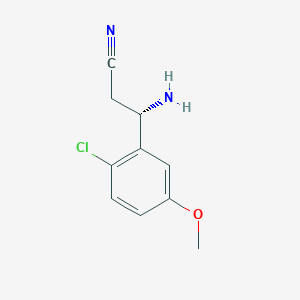
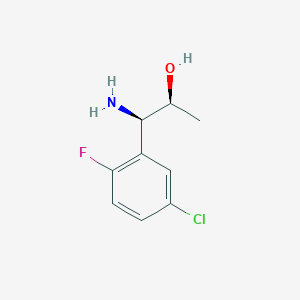

![6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13054809.png)

![(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13054813.png)
